3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
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Overview
Description
“3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis were published .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCCC2
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, piperidine derivatives in general have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The empirical formula of “1-(methylsulfonyl)piperidin-4-amine”, a related compound, isC6H14N2O2S
and its molecular weight is 178.25
. The molecular formula of “this compound” is C16H30N2O3S
and its average mass is 330.486 Da
.
Scientific Research Applications
Analytical Profiling of Related Compounds
The analytical profiles of psychoactive arylcyclohexylamines, which are advertised as "research chemicals," have been characterized to develop methods for their detection in biological matrices. A study by De Paoli et al. (2013) detailed the characterization of three phencyclidines and developed a robust method using liquid chromatography (HPLC) with UV detection for their analysis in blood, urine, and vitreous humor, demonstrating the potential for similar analytical techniques to be applied to related compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Antimicrobial Activity
Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants, revealing the influence of structural modifications on antibacterial efficacy. This study highlights the potential of similar compounds in addressing agricultural pathogens (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).
Imaging Studies
Smith et al. (2013) reported on the successful alkylation of compound L-368,899 with [(11)C]iodomethane to generate an oxytocin receptor-selective radiotracer for in vivo PET imaging. This work illustrates the application of chemical synthesis and radiolabeling techniques to study neural receptors, suggesting potential pathways for researching the neuropharmacological properties of similar compounds (Smith, Freeman, Voll, Young, & Goodman, 2013).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-cyclohexyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h14-15H,2-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWCONAFQREWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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